molecular formula C19H23ClN4O B1524362 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1246738-35-1

1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride

Cat. No. B1524362
CAS RN: 1246738-35-1
M. Wt: 358.9 g/mol
InChI Key: BXJCAUBGVAPJCS-UHFFFAOYSA-N
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Description

1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride (BPTQH) is a novel compound synthesized in the laboratory that has been studied for its potential therapeutic applications in a variety of medical conditions. BPTQH is a member of the quinazoline family, which is composed of compounds with a nitrogen-containing heterocyclic ring structure. BPTQH has a unique structure that includes a nitrogen-containing heterocyclic ring and a benzyl group attached to the nitrogen atom. BPTQH has been studied for its ability to interact with various receptors and enzymes, making it a promising therapeutic agent for a variety of medical conditions.

Scientific Research Applications

Antiviral Research

This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral applications. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus with notable efficacy . The piperazine moiety present in the compound is known to contribute to antiviral activity, suggesting potential research applications in developing new antiviral agents.

Anti-inflammatory Studies

The indole scaffold, which is similar in structure to the compound , is known for its anti-inflammatory properties. Research could explore the anti-inflammatory potential of this compound, particularly in the context of chronic inflammation and related diseases .

Anticancer Investigations

Indole derivatives are also recognized for their anticancer activities. The compound’s structural features may interact with various cellular targets, offering a research avenue for novel anticancer therapies. Its potential to bind with high affinity to multiple receptors could be pivotal in cancer research .

Antimicrobial and Antibacterial Applications

Piperazine derivatives have demonstrated good antibacterial activity. The compound could be synthesized and characterized for its efficacy against bacterial strains, contributing to the search for new antibacterial agents .

Antitubercular Agent Development

Compounds with a piperazine moiety have been synthesized as antitubercular agents against the H37Rv strain of Mycobacterium tuberculosis. The compound could be investigated for its potential application in treating tuberculosis .

Antidiabetic Research

Indole derivatives have shown antidiabetic activity, which could be an interesting research area for this compound. Its potential to modulate biological pathways related to diabetes could lead to the development of new antidiabetic medications .

Neurodegenerative Disease Research

Given the piperazine component’s presence in treatments for Parkinson’s and Alzheimer’s disease, this compound could be explored for its therapeutic potential in neurodegenerative disease research. It may offer insights into the development of drugs for these conditions .

Psychoactive Substance Analysis

The compound’s structure suggests it could have psychoactive properties. Research could focus on understanding its psychoactive effects, which might contribute to the development of new treatments for mental health disorders or provide insights into the mechanisms of psychoactive substances .

Mechanism of Action

In terms of pharmacokinetics, many compounds containing a piperazine ring, which is present in the compound , have been found to positively modulate the pharmacokinetic properties of a drug substance . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

The result of the compound’s action would likely involve molecular and cellular effects related to its interaction with its targets. This could potentially include cytotoxic activity against certain cell lines, as has been observed for some similar compounds .

properties

IUPAC Name

1-benzyl-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O.ClH/c24-19-21-13-16-17(22-11-9-20-10-12-22)7-4-8-18(16)23(19)14-15-5-2-1-3-6-15;/h1-8,20H,9-14H2,(H,21,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJCAUBGVAPJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246738-35-1
Record name 2(1H)-Quinazolinone, 3,4-dihydro-1-(phenylmethyl)-5-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246738-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
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